Pyrazole vs. Imidazole at Pyridazine C6: Imidazoline I-2 Receptor Binding Divergence
Replacement of the 1H-pyrazol-1-yl substituent at pyridazine C6 with 1H-imidazol-1-yl produces a structurally analogous compound (CAS 1396783-10-0) that engages imidazoline I-2 receptors with measurable affinity (Ki = 200 nM) [1]. The pyrazole variant lacks the imidazole N3 atom required for this interaction, predicting a loss of I-2 binding. Quantitative binding divergence demonstrates that the pyrazole and imidazole analogs are not functionally interchangeable for assays involving imidazoline receptor targets.
| Evidence Dimension | Imidazoline I-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not tested / predicted inactive (pyrazole lacks imidazole N3 H-bond acceptor) |
| Comparator Or Baseline | 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide; Ki = 200 nM |
| Quantified Difference | Binding affinity difference of ≥200 nM (active vs. predicted inactive) |
| Conditions | Displacement of [3H]idazoxan from imidazoline I-2 receptor binding sites in rabbit kidney membrane (ChEMBL-assigned data) |
Why This Matters
For researchers targeting or avoiding imidazoline I-2 receptor engagement, the pyrazole compound's predicted lack of activity at this target—versus 200 nM Ki for the imidazole analog—determines experimental pathway suitability.
- [1] BindingDB Entry BDBM50473198 (CHEMBL13925). Ki = 200 nM for 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide at imidazoline I-2 receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50473198 (accessed April 29, 2026). View Source
